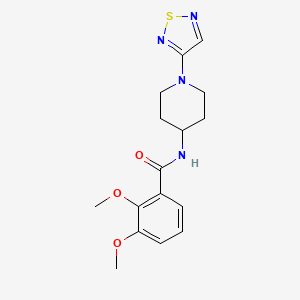
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole and piperidine rings in separate steps, followed by their connection via an amide linkage . The 2,3-dimethoxybenzamide group could then be added in a subsequent step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the amide and ether linkages. These features could influence its reactivity and other properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups could affect its solubility in different solvents .作用机制
Target of Action
It is known that benzamide compounds, which this compound is a derivative of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness against a variety of conditions such as cancer, hypercholesterolemia, and microbial infections .
Mode of Action
It is known that benzamides and their derivatives often work by interacting with various receptors in the body . The nature of the substituent on the thiadiazole ring of such compounds is known to be important for their activity .
Biochemical Pathways
Benzamides and their derivatives are known to have antioxidant, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.
实验室实验的优点和局限性
One of the major advantages of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide is its potent anti-cancer activity. This compound has been shown to exhibit anti-cancer effects against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs.
However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide. One of the major areas of research is in the development of anti-cancer drugs based on this compound. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its efficacy and safety in preclinical and clinical trials.
Another area of research is in the development of novel analgesic and anti-inflammatory drugs based on this compound. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anti-cancer, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its efficacy and safety in preclinical and clinical trials.
合成方法
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide involves the reaction between 2,3-dimethoxybenzoic acid and 1-(piperidin-4-yl)thiourea in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method for this compound has been well-established and has been reported in various scientific literature.
科学研究应用
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and analgesic effects. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of pain receptors in the body.
属性
IUPAC Name |
2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHQTHNVLSEOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)


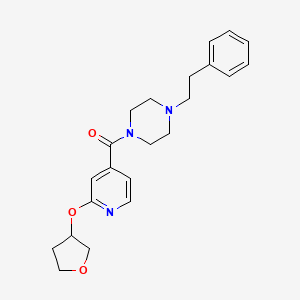
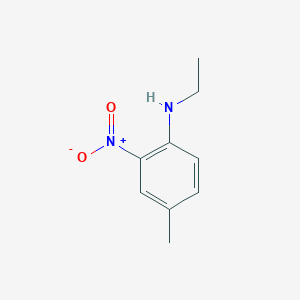
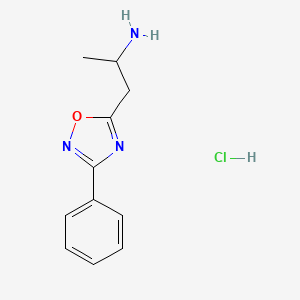
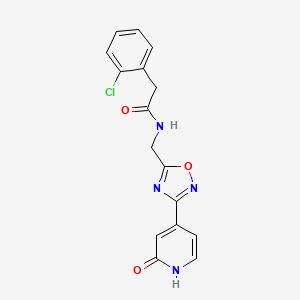
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)


![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
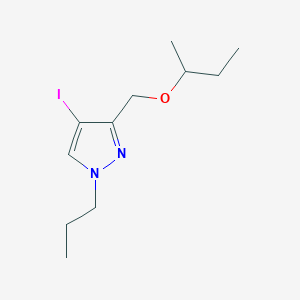

![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)